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Compound of Interest

Compound Name: GSK143 dihydrochloride

Cat. No.: B12417604 Get Quote

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the spleen tyrosine kinase (SYK) inhibitor,

GSK143 dihydrochloride, with other commercially available SYK inhibitors: Fostamatinib (the

active metabolite of which is R406), Entospletinib, and Cerdulatinib. The focus of this

comparison is on the cross-reactivity and selectivity of these compounds, supported by

quantitative data from in vitro kinase assays. Detailed experimental methodologies and

signaling pathway diagrams are also provided to offer a comprehensive resource for

researchers in immunology, oncology, and drug discovery.

Kinase Inhibition Profile: A Comparative Overview
The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as off-target

effects can lead to unforeseen toxicities or a reduction in efficacy. The following table

summarizes the inhibitory activity of GSK143 dihydrochloride and its alternatives against their

primary target, SYK, and a panel of other kinases. This data, presented as pIC50, IC50, or Kd

values, allows for a quantitative comparison of the potency and selectivity of these compounds.
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Target Kinase GSK143
Fostamatinib

(R406)

Entospletinib

(GS-9973)

Cerdulatinib

(PRT062070)

SYK pIC50: 7.5[1] IC50: 41 nM
IC50: 7.7 nM[2]

[3]
IC50: 32 nM[4]

ZAP-70 pIC50: 4.7[1] - -
Lacks cellular

activity

LCK pIC50: 5.3[1] - -
Lacks cellular

activity

LYN pIC50: 5.4[1] - -
Lacks cellular

activity

JAK1 pIC50: 5.8[1] - - IC50: 12 nM[4]

JAK2 pIC50: 5.8[1] -
>1000-fold

selective for SYK
IC50: 6 nM[4]

JAK3 pIC50: 5.7[1] - - IC50: 8 nM[4]

TYK2 - - - IC50: 0.5 nM[4]

Aurora B pIC50: 4.8[1] - - -

hERG pIC50: 4.7[1] - - -

FLT3 -
5-fold less potent

than SYK

>1000-fold

selective for SYK
IC50 < 200 nM

c-Kit - -
>1000-fold

selective for SYK
-

KDR (VEGFR2) -
Probable off-

target

>1000-fold

selective for SYK
-

RET - -
>1000-fold

selective for SYK
-

TNK1 - -

Only kinase with

Kd < 100 nM

besides SYK

-
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Note: A higher pIC50 value indicates greater potency. IC50 and Kd values are in nanomolar

(nM), with lower values indicating greater potency. Dashes (-) indicate that data was not readily

available in the reviewed sources. It is important to note that assay conditions can vary

between studies, which may affect direct comparability.

Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to evaluate

these inhibitors, the following diagrams illustrate the SYK signaling pathway and a typical

experimental workflow for determining kinase inhibitor selectivity.
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SYK Signaling Pathway
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Kinase Inhibitor Profiling Workflow

Experimental Protocols
The following is a representative protocol for an in vitro biochemical kinase assay, based on

commonly used platforms such as the ADP-Glo™ Kinase Assay, which is frequently employed

for determining the IC50 values of kinase inhibitors.

Objective: To determine the concentration at which an inhibitor (e.g., GSK143) reduces the

activity of a specific kinase by 50% (IC50).

Materials:
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Recombinant human kinase (e.g., SYK, ZAP-70, etc.)

Kinase substrate (specific to the kinase being tested)

Test inhibitor (e.g., GSK143 dihydrochloride) dissolved in DMSO

Adenosine triphosphate (ATP)

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM

DTT)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents

White, opaque 384-well assay plates

Multichannel pipettes

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation:

Prepare a serial dilution of the test inhibitor in DMSO. Typically, a 10-point, 3-fold serial

dilution is prepared, starting from a high concentration (e.g., 10 mM).

Further dilute the compound series in kinase assay buffer to the desired final

concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%)

to avoid affecting enzyme activity.

Assay Plate Setup:

Add 1 µL of each diluted inhibitor concentration to the wells of a 384-well plate.

Include control wells: "no inhibitor" (DMSO vehicle only) for 100% kinase activity and "no

enzyme" for background signal.

Kinase Reaction:
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Prepare a master mix of the recombinant kinase in kinase assay buffer. The optimal

kinase concentration should be determined empirically to ensure the reaction is in the

linear range.

Add 2 µL of the kinase solution to each well containing the inhibitor and incubate for 10-15

minutes at room temperature to allow for inhibitor binding.

Prepare a master mix of the kinase substrate and ATP in kinase assay buffer. The ATP

concentration is typically at or near the Km for the specific kinase.

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

Incubation:

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The

incubation time should be optimized to ensure sufficient product formation without

depleting the substrate.

Signal Detection (using ADP-Glo™ as an example):

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent

also depletes the remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP

generated by the kinase reaction into ATP, which is then used by a luciferase to produce a

luminescent signal.

Incubate at room temperature for 30-60 minutes.

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader.

Subtract the background luminescence (from "no enzyme" control wells) from all other

readings.
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Normalize the data to the "no inhibitor" control (100% activity).

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value.

This guide provides a foundational comparison of GSK143 dihydrochloride with other SYK

inhibitors. Researchers are encouraged to consult the primary literature for more detailed

information and to consider the specific context of their experimental systems when selecting a

kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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